![molecular formula C24H25BrN4O3S B2418473 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689227-19-8](/img/structure/B2418473.png)

3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

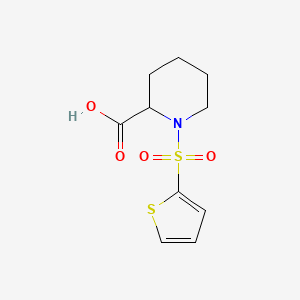

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a ketone group, a sulfanylidene group, and a tetrahydroquinazolinone group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the acetylphenyl group. The tetrahydroquinazolinone group could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the piperazine ring could impart some degree of rigidity to the molecule, while the other functional groups could contribute to its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ketone group could undergo reduction reactions to form an alcohol, while the sulfanylidene group could participate in oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups it contains .Scientific Research Applications

- Targeting DNA Repair Mechanisms : Similar to Olaparib, this compound exhibits cytotoxic effects against MCF-10A cells, with IC50 values comparable to Olaparib (IC50 = 57.3 µM) . It may interfere with DNA repair pathways, making it a candidate for further investigation in cancer therapy.

- Fungicidal Activity : Specifically, compounds derived from the same structural scaffold (6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines) have shown fungicidal activity against Candida galibrata ATCC 15126 strain . Further exploration is warranted to understand its mechanism of action and potential clinical applications.

Mechanism of Action

Target of Action

Similar compounds with piperazine and quinoxalinyl moieties have been reported to interact withD2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system, influencing various neurological and psychiatric conditions.

Mode of Action

Compounds with similar structures have been reported to exhibitantagonistic activity against D2 and 5-HT2A receptors . This suggests that the compound may bind to these receptors, preventing their activation and thus modulating neurotransmission.

Biochemical Pathways

The antagonistic activity against d2 and 5-ht2a receptors suggests that it may influencedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution

Result of Action

Similar compounds have been reported to exhibitatypical antipsychotic activity . This suggests that the compound may have potential therapeutic effects in the treatment of psychiatric disorders.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-5,7-8,18,20-21H,2-3,6,9-15H2,1H3,(H,26,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSOHTKIPODPIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4CC(CCC4NC3=S)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)